2-(Cyclopropylmethyl)pyrimidine-5-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
[2-(cyclopropylmethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C9H13N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-4,10H2 |
InChI Key |
UOUPCDBTOKODTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C(C=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine typically involves the reaction of cyclopropylmethylamine with pyrimidine derivatives. One common method includes the condensation of cyclopropylmethylamine with 5-bromopyrimidine under basic conditions, followed by reduction to yield the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)pyrimidine-5-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.
Scientific Research Applications
2-(Cyclopropylmethyl)pyrimidine-5-methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may act as an inhibitor of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The cyclopropylmethyl group in the target compound confers moderate lipophilicity (logP ~1.5), intermediate between the polar hydroxyethyl (logP <0.5) and the highly lipophilic cyclohexyl group (logP >2.5) .
- Solubility : The methanamine group enhances aqueous solubility compared to dione derivatives (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione), which exhibit high solubility due to hydrogen-bonding hydroxyl and carbonyl groups .
Pharmacological Implications
- Receptor Affinity : Cyclohexyl-substituted analogs (e.g., (2-cyclohexylpyrimidin-5-yl)methanamine) show higher affinity for lipid-rich environments, such as G-protein-coupled receptors, but reduced blood-brain barrier penetration due to increased molecular weight .
Biological Activity
2-(Cyclopropylmethyl)pyrimidine-5-methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
Structure-Activity Relationship (SAR)
The SAR of pyrimidine derivatives, including this compound, has been explored extensively. The presence of the cyclopropylmethyl group is significant as it enhances the lipophilicity and binding affinity of the compound to various biological targets. Studies indicate that modifications at the 5-position of the pyrimidine ring can lead to variations in potency against specific enzymes or receptors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives. For instance, compounds with similar structures have shown inhibitory effects on PRMT5, an enzyme implicated in cancer cell proliferation. In vitro assays demonstrated that certain pyrimidine derivatives significantly reduced cell viability in various cancer cell lines, including MV-4-11 and MDA-MB-468, with IC50 values indicating potent activity (IC50 < 100 nM) .
Anti-inflammatory Effects
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research has shown that compounds similar to this compound can inhibit COX-2 activity, a key enzyme in inflammation pathways. For example, certain derivatives exhibited IC50 values around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Data Table: Biological Activities of Pyrimidine Derivatives
Case Study 1: PRMT5 Inhibition
A study investigating the effects of pyrimidine derivatives on PRMT5 revealed that compounds structurally related to this compound could effectively inhibit PRMT5 activity in a dose-dependent manner. The study utilized cellular thermal shift assays (CETSA) to confirm target engagement and demonstrated that these compounds stabilize PRMT5 at elevated temperatures, indicating strong binding affinity .
Case Study 2: COX-2 Inhibition
In another study focusing on anti-inflammatory effects, pyrimidine derivatives were tested for their ability to inhibit COX-2 in a carrageenan-induced paw edema model in rats. The results showed significant reductions in edema, correlating with decreased levels of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, and how can purity be validated?
- Methodological Answer :
- Synthetic Routes :
Cross-Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the cyclopropylmethyl group to the pyrimidine core. Evidence from pyrimidine analogs suggests that such reactions require precise temperature control (e.g., 80–100°C) and inert atmospheres .
Multi-Step Synthesis : Start with a pyrimidine-5-carbaldehyde intermediate, followed by reductive amination with cyclopropylmethylamine. This method is adaptable for generating derivatives with modified substituents .
- Purity Validation :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on cyclopropyl proton signals (δ 0.5–1.5 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm) .
Q. Which techniques are optimal for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₁₄N₄).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (25–300°C, 10°C/min).
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol to determine solubility for biological assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Identification :
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, HIV protease) using PyMOL or AutoDock. Structural analogs with cyclopropyl groups have shown affinity for enzyme active sites .
- In Vitro Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with control compounds like 5-fluorouracil .
- Antiviral Screening : Test in plaque reduction assays against RNA viruses (e.g., influenza A/H1N1) .
Q. What strategies are effective for conducting structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the pyrimidine ring (e.g., halogenation at C4/C5) or cyclopropyl group (e.g., substituent addition) to explore SAR.
- Key Parameters :
- LogP Analysis : Measure partition coefficients (e.g., octanol/water) to correlate lipophilicity with membrane permeability.
- Bioisosteric Replacement : Replace the cyclopropylmethyl group with bulkier substituents (e.g., neopentyl) to assess steric effects on target binding .
- Data Interpretation : Use QSAR models (e.g., CoMFA) to predict activity trends .
Q. How should researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., cell line provenance, assay protocols). For example, discrepancies in antiviral activity may arise from variations in viral strains or MOI (multiplicity of infection) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) to identify consensus targets or outlier results.
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Key Considerations for Researchers
- Safety : Handle cyclopropyl-containing compounds in fume hoods due to potential volatility (see MedChemExpress guidelines) .
- Data Reproducibility : Document synthetic steps (e.g., reaction time, catalyst loading) to ensure reproducibility .
- Collaboration : Partner with crystallography labs for X-ray diffraction studies to resolve ambiguous NMR signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
